Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate
Description
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate (CAS: 98258-72-1) is an organic compound with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.296 g/mol. Its IUPAC name is methyl 4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoate, featuring a conjugated enone system (α,β-unsaturated ketone) linked to a methyl benzoate group . The compound’s structure includes:
- A benzoyl ester moiety at the para position.
- A propenyl bridge connecting the benzene ring to a phenyl ketone group.
This compound is primarily utilized as a pharmaceutical intermediate in synthetic organic chemistry, medicinal chemistry, and biotechnology . It is synthesized via condensation reactions, often involving esterification or cross-coupling methodologies, and is characterized by advanced analytical techniques such as 1H/13C NMR, HPLC, and LCMS .
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoate |
InChI |
InChI=1S/C17H14O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChI Key |
CADDVOXTZYEXKQ-FMIVXFBMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Role of Aluminum Oxide
The most widely documented method involves condensing acetophenone (CAS 98-86-2) with methyl 4-formylbenzoate (CAS 1571-08-0) using aluminum oxide (Al₂O₃) as a heterogeneous base catalyst. The mechanism proceeds via enolate formation from acetophenone, facilitated by Al₂O₃’s basic sites. This enolate attacks the aldehyde group of methyl 4-formylbenzoate, followed by dehydration to yield the α,β-unsaturated ketone (Fig. 1).
Key Advantages :
Table 1: Standard Reaction Conditions for Aldol Condensation
| Parameter | Value |
|---|---|
| Reactants | Acetophenone, Methyl 4-formylbenzoate |
| Catalyst | Aluminum oxide (Al₂O₃) |
| Temperature | Ambient (25°C) |
| Reaction Time | 2.5 hours |
| Yield | 81% |
Alternative Synthetic Strategies
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Heck couplings between methyl 4-bromobenzoate and styryl derivatives offer a potential route. A related study demonstrated the coupling of methyl 4-bromobenzoate with N-methyl-N-vinylacetamide using a polysulfide catalyst under visible light, yielding functionalized benzoates. Adapting this protocol with styryl boronic acids could generate the target compound, though further validation is required.
Industrial Scalability and Process Optimization
Continuous Flow Reactor Systems
Industrial production may benefit from continuous flow systems, which enhance heat/mass transfer and reproducibility. A patented method for heterocyclic compounds utilized automated reactors with precise temperature and pressure control, a strategy applicable to this synthesis.
Catalyst Screening and Kinetic Studies
Optimizing Al₂O₃’s surface area and acidity could improve reaction rates. For instance, γ-Al₂O₃, with its high surface area (200–300 m²/g), may outperform conventional α-Al₂O₃. Kinetic studies tracking enolate formation via in situ IR spectroscopy could identify rate-limiting steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate involves its interaction with specific molecular targets and pathways . The compound’s propenyl ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate belongs to a class of aromatic esters with α,β-unsaturated ketone functionalities. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues from Quinoline-Based Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate backbone but differ in their substituents:
| Parameter | This compound | C1–C7 Quinoline Derivatives |
|---|---|---|
| Core Structure | Benzoyl ester + propenyl-phenyl ketone | Benzoyl ester + quinoline-piperazine |
| Functional Groups | α,β-unsaturated ketone | Quinoline, piperazine, halogen/methoxy substituents |
| Molecular Weight | 266.30 g/mol | 450–550 g/mol (average) |
| Applications | Pharma intermediates | Anticancer/antimicrobial research |
Methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate ()
This analogue replaces the phenyl ketone with an ethoxycarbonyl group :
| Parameter | This compound | Methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate |
|---|---|---|
| Substituent | Phenyl ketone (C₆H₅-C=O) | Ethoxycarbonyl (CH₂CH₂O-CO-) |
| Reactivity | Higher electrophilicity (enone system) | Moderate electrophilicity |
| Synthetic Use | Precursor for chalcone derivatives | Intermediate for cinnamate esters |
The phenyl ketone in the target compound enhances conjugation and stability, making it more suitable for reactions requiring electron-deficient alkenes (e.g., Michael additions) .
Nitrated Methyl Benzoate Derivatives ()
Nitration studies of methyl benzoate analogues (e.g., nitrated salicylic acid, vanillin) reveal key differences:
| Parameter | This compound | Nitrated Methyl Benzoate Derivatives |
|---|---|---|
| Functionalization | Propenyl-phenyl ketone addition | Nitro (-NO₂) group substitution |
| Synthetic Yield | High (≥80% via optimized routes) | Moderate (60–70% with HNO₃/H₂SO₄) |
| Analytical Challenges | Well-characterized (NMR, HPLC) | Limited HNMR data due to complexity |
The target compound’s synthesis is more streamlined compared to nitrated derivatives, which face challenges in regioselectivity and purification .
Key Research Findings
- Stability : Unlike halogenated analogues (e.g., C2–C4 in ), the compound is stable at room temperature, reducing storage costs .
- Synthetic Flexibility : Its α,β-unsaturated ketone group enables diverse functionalization, outperforming ethoxycarbonyl analogues in cross-coupling reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₇H₁₄O₃ | 266.30 | α,β-unsaturated ketone, ester |
| Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | C₂₈H₂₅N₃O₃ | 451.52 | Quinoline, piperazine, ester |
| Methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate | C₁₃H₁₄O₄ | 234.25 | Ethoxycarbonyl, ester |
Table 2: Analytical Methods for Characterization
| Technique | Application (Target Compound) | Reference Compound (C1–C7) |
|---|---|---|
| 1H NMR | Confirms enone geometry and purity | Used for quinoline ring analysis |
| HPLC | Purity >98% | Purity 95–97% due to complexity |
| LCMS | Validates molecular ion [M+H]⁺ = 267 | Detects halogen isotopes (e.g., Br, Cl) |
Biological Activity
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : CHO
- Molecular Weight : Approximately 256.29 g/mol
- Functional Groups : An ester functional group, a phenyl substituent, and a propenyl side chain with a keto group.
This combination of functional groups contributes to its reactivity and biological properties, making it a candidate for pharmacological applications.
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to influence various biochemical pathways, including:
- Antimicrobial Activity : Exhibits activity against a range of microorganisms.
- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study reported that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it was found to reduce the viability of MCF-7 breast cancer cells significantly, with an IC50 value of approximately 30 µM after 48 hours of treatment . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Study on Antimicrobial Effects
A recent study investigated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with standard antibiotics, enhancing their efficacy .
Study on Cancer Cell Lines
Another study focused on the anticancer properties of the compound. Treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-methoxybenzoate | Contains a methoxy group on the benzene ring | Lacks the propenyl side chain |
| Ethyl 4-(3-oxo-3-phenylpropyl)benzoate | Similar propenyl structure but with an ethyl group | Ethanol instead of methyl group |
| Methyl 4-(2-hydroxyphenyl)benzoate | Hydroxy group instead of keto | Different functional group affecting reactivity |
The structural differences highlight how this compound may exhibit distinct biological activities compared to its analogs.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation : Reacting methyl 4-formylbenzoate with acetophenone derivatives under basic conditions (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone moiety .
- Esterification : Protecting carboxylic acid intermediates using methanol and acid catalysts (e.g., H₂SO₄) .
Critical reaction conditions include:- Temperature : Controlled heating (80–120°C) to avoid side reactions like retro-aldol decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the α,β-unsaturated ketone (δ 7.8–8.2 ppm for vinyl protons) and ester groups (δ 3.9 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₄O₃, theoretical m/z 266.0943) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallization requires slow evaporation from DCM/hexane .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?
Methodological Answer: Common side reactions include:
- Oligomerization : Minimized by using dilute solutions (<0.5 M) and low temperatures (≤80°C) .
- Ester hydrolysis : Avoided by maintaining anhydrous conditions and using molecular sieves .
Optimization strategies:- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in Knoevenagel reactions .
- Flow chemistry : Continuous flow systems enhance reproducibility and reduce side products in scaled-up syntheses .
- In situ monitoring : Real-time TLC or HPLC tracks intermediate formation and guides quenching timing .
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Rigorous HPLC purification (C18 column, acetonitrile/water gradient) ensures ≥98% purity for biological assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify SAR trends .
For example, trifluoromethyl groups enhance lipophilicity and target binding, explaining higher potency in some studies .
Q. What computational and experimental methods are used to study the interaction of this compound with cellular targets?
Methodological Answer:
- Molecular docking (in silico) : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure from X-ray or DFT-optimized geometries .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets .
- Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive binding assays .
- Metabolic stability studies : Liver microsome assays (human or rat) identify degradation pathways using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
